N-(3-Phenylcyclobutyl)but-2-ynamide
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Overview
Description
N-(3-Phenylcyclobutyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. Ynamides are known for their strongly polarized triple bond, which enables unique chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylcyclobutyl)but-2-ynamide typically involves the reaction of 3-phenylcyclobutylamine with but-2-ynoic acid or its derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylcyclobutyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like sodium azide (NaN3) to form azides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Amines.
Substitution: Azides.
Scientific Research Applications
N-(3-Phenylcyclobutyl)but-2-ynamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Phenylcyclobutyl)but-2-ynamide involves its ability to participate in various chemical reactions due to its polarized triple bond. This polarization facilitates interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound can also undergo radical reactions, where the triple bond is cleaved to form reactive intermediates that can further react to form complex structures .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and are used as precursors for complex molecular scaffolds in organic and heterocyclic chemistry.
N-Alkynylamides: Functionalized acetylenes that combine the reactivity of a carbon-carbon triple bond with an amino function.
Uniqueness
N-(3-Phenylcyclobutyl)but-2-ynamide is unique due to its specific structural features, such as the phenylcyclobutyl group, which imparts distinct reactivity and properties compared to other ynamides. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
N-(3-phenylcyclobutyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-14(16)15-13-9-12(10-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMWFOCRRQVSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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